3-allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

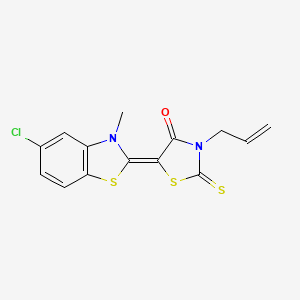

3-Allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with an allyl group at N3 and a 5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene moiety at C5 (Fig. 1). Its molecular formula is C₁₅H₁₁ClN₂OS₃, with a molecular weight of 366.91 g/mol. The compound’s structure includes a conjugated exocyclic double bond (C5=C) and intramolecular non-covalent interactions, such as C-H···S contacts (d = ~2.51 Å), which stabilize its planar conformation . Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(5Z)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS3/c1-3-6-17-12(18)11(21-14(17)19)13-16(2)9-7-8(15)4-5-10(9)20-13/h3-5,7H,1,6H2,2H3/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKISSICYIDLDP-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=S)S3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N(C(=S)S3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound characterized by a thiazolidinone core and various functional groups that potentially contribute to its biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.5 g/mol. Its structure incorporates an allyl group and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activities

Compounds based on the thiazolidinone framework exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazolidinones have been shown to possess significant antibacterial and antifungal properties. The presence of the benzothiazole ring enhances these effects by interacting with biological targets such as enzymes and receptors .

- Anticancer Activity : Research indicates that derivatives of thiazolidinones can inhibit tumor cell growth. For instance, certain thiazolidinone derivatives have demonstrated cytotoxic effects against glioblastoma multiforme cells, suggesting potential for cancer therapy .

- Anti-inflammatory Effects : Some thiazolidinones exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thioxo group can participate in enzyme inhibition by forming reversible or irreversible complexes with active sites.

- Cellular Uptake : The allyl group may enhance lipophilicity, facilitating cellular uptake and increasing bioavailability.

- Receptor Binding : The benzothiazole moiety may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining aldehydes with thioketones in the presence of acid catalysts.

- Cyclization : Formation of the thiazolidinone ring through cyclization reactions involving sulfur-containing compounds.

These methods often require specific catalysts and controlled conditions to optimize yield and purity .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Key areas include:

1. Antimicrobial Properties

- Mechanism : The presence of the benzothiazole moiety contributes to its ability to interact with microbial targets, potentially disrupting their cellular functions.

- Case Study : Research indicates that similar thiazolidinone derivatives have shown significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit comparable effects.

2. Anticancer Activity

- Mechanism : Compounds with thiazolidinone structures often induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation.

- Case Study : Studies on related compounds have demonstrated their effectiveness in reducing tumor growth in animal models, highlighting the potential for this compound in cancer therapy.

3. Anti-inflammatory Effects

- Mechanism : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation.

- Case Study : Investigations into thiazolidinone derivatives have shown promise in treating inflammatory diseases by lowering markers of inflammation in vivo.

Synthesis and Chemical Reactions

The synthesis of 3-allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining various reactants under controlled conditions to form the thiazolidinone core.

- Functional Group Modifications : Utilizing reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction to achieve desired functional groups.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group (-C=S) at position 2 and the electron-deficient benzothiazole moiety facilitate nucleophilic attacks.

Key Findings :

-

Substitution at the 2-thioxo position proceeds via a thiophilic mechanism, with higher yields observed for primary amines compared to bulkier nucleophiles .

-

Allyl group stability under basic conditions allows selective functionalization at the thioxo site .

Cycloaddition Reactions

The conjugated π-system between the benzothiazole and thiazolidinone rings enables [4+2] Diels-Alder reactivity.

*DMAD = Dimethyl acetylenedicarboxylate

Mechanistic Insight :

-

Frontier Molecular Orbital (FMO) analysis confirms the benzothiazole-ylidene group acts as an electron-deficient diene .

-

Steric hindrance from the 3-allyl group reduces reaction rates with bulky dienophiles .

Oxidation and Reduction

The thioxo group and allyl substituent show distinct redox behavior:

Critical Observations :

-

Epoxidation of the allyl group occurs without disrupting the thiazolidinone core, enabling downstream functionalization .

-

Over-oxidation risks exist with strong oxidizing agents like KMnO₄, leading to ring-opening byproducts .

Metal-Mediated Cross-Coupling

The chloro-substituted benzothiazole participates in palladium-catalyzed reactions:

Optimization Data :

-

Ligand selection (Xantphos > BINAP) significantly impacts yields in amination reactions .

-

Chlorine at position 5 of the benzothiazole enhances oxidative addition kinetics in cross-couplings .

Biological Interaction-Driven Reactions

The compound undergoes target-specific modifications in pharmacological contexts:

Structure-Activity Relationship (SAR) :

Comparison with Similar Compounds

Common Features :

- Intramolecular C-H···S interactions : All exhibit pseudo-six-membered cycles formed by C-H···S contacts (d = 2.51–2.55 Å, angle ≈133°), enhancing planarity and stability .

- Allyl substituent: The N3-allyl group introduces steric bulk but maintains synthetic accessibility via Knoevenagel condensation .

Divergences :

Antiviral and Cytotoxicity Profiles

- Target compound: While direct antiviral data are unavailable, structurally related LJ001 ((5Z)-3-allyl-5-(5-phenoxy-2-furyl)-2-thioxo-1,3-thiazolidin-4-one) exhibits low cytotoxicity (IC₅₀ >25 μM in ST cells) and broad-spectrum antiviral activity . The chloro-methylbenzothiazole group may enhance target specificity.

- JADVUI : Demonstrates potent antialgal activity against Chlorella vulgaris (IC₅₀ = 1.3 μM), attributed to 4-Cl-benzylidene’s electrophilicity .

- LJ001: Shows inhibition of viral entry mechanisms, suggesting the allyl-thiazolidinone scaffold’s versatility in targeting lipid membranes .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

The compound is synthesized via condensation of 3-allylrhodanine with 5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene derivatives. A typical protocol involves refluxing in THF with 4-methyl-5-oxo-1,2-pyrazolidinium ylides for 8–12 hours, monitored by TLC (Rf = 0.3 in hexane/ethyl acetate 1:9). Purification uses silica gel column chromatography with hexane:ethyl acetate (1:9) . Efficiency is assessed by tracking reaction progress via TLC and optimizing reflux duration.

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on spectroscopic methods:

- NMR : - and -NMR identify proton environments and carbon frameworks (e.g., allyl group protons at δ 4.5–5.5 ppm, benzothiazole aromatic signals).

- IR : Peaks at ~1650 cm (C=O) and ~1250 cm (C=S) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What analytical techniques ensure purity and stability?

- HPLC : Quantifies purity (>95% recommended for biological assays).

- Melting Point : Consistency with literature values (e.g., 180–185°C) indicates purity.

- Elemental Analysis : Matches calculated C, H, N, S content to theoretical values .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or stereochemistry) be resolved?

- X-ray Crystallography : Determines absolute configuration and confirms the Z/E geometry of the benzothiazolylidene moiety .

- Variable-Temperature NMR : Observes tautomeric equilibria (e.g., thione-thiol shifts) in DMSO-d .

- Computational Modeling : DFT calculations predict stable tautomers and compare with experimental data .

Q. How to design experiments to resolve conflicting bioactivity reports (e.g., antimicrobial vs. anticancer)?

- Standardized Assays : Use established protocols (e.g., MIC for antimicrobial activity; MTT assay for cytotoxicity).

- Cell Line Selection : Test across diverse models (e.g., Gram-positive/Gram-negative bacteria for antimicrobial studies; HeLa or MCF-7 for anticancer activity).

- Dose-Response Analysis : Compare EC values under identical conditions to isolate structure-specific effects .

Q. What strategies optimize solubility for in vivo studies?

- Co-Solvents : Use DMSO or cyclodextrins for aqueous solubility enhancement.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.

- Formulation Studies : Nanoemulsions or liposomal encapsulation enhance tissue penetration .

Q. How to perform SAR studies to identify critical functional groups?

- Analog Synthesis : Modify the allyl group (e.g., replace with propargyl) or benzothiazole substituents (e.g., Cl → F).

- Biological Screening : Test analogs against target enzymes (e.g., bacterial DNA gyrase for antimicrobial SAR).

- 3D-QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity trends .

Q. How to address discrepancies in reported mechanisms of action?

- Enzyme Inhibition Assays : Directly measure binding to proposed targets (e.g., tubulin for anticancer activity).

- Gene Knockdown Studies : Use siRNA to validate target dependency in cellular models.

- Metabolomic Profiling : Identify downstream metabolic changes via LC-MS to infer pathways .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | THF | |

| Reflux Duration | 8–12 hours | |

| Purification | Hexane:EtOAc (1:9) | |

| TLC Rf | 0.3 |

Q. Table 2: Bioactivity Assay Design

| Assay Type | Protocol | Target Model |

|---|---|---|

| Antimicrobial | Broth microdilution | S. aureus (ATCC 25923) |

| Anticancer | MTT assay | HeLa cells |

| Enzyme Inhibition | Fluorescence quenching | DNA gyrase (IC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.